Di(pyren-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(pyren-1-yl)amine is an organic compound that features two pyrene units attached to an amine group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The incorporation of pyrene units into molecules like this compound enhances their ability to participate in non-covalent interactions, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyren-1-yl)amine typically involves the reaction of pyrene with amine derivatives under specific conditions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with an amine in the presence of a catalyst. This reaction can be carried out under mild conditions, often requiring only a few hours to complete .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound .
Analyse Chemischer Reaktionen
Types of Reactions
Di(pyren-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted pyrene derivatives. These products retain the photophysical properties of the parent compound, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Di(pyren-1-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of non-covalent interactions and molecular recognition processes.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of Di(pyren-1-yl)amine involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to bind to specific molecular targets, influencing various biochemical pathways. The photophysical properties of the pyrene units also play a crucial role in its applications as a fluorescent probe and in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(thiophen-2-yl)amine: Similar in structure but contains thiophene units instead of pyrene.
Di(phenyl)amine: Contains phenyl groups instead of pyrene units.
Di(naphthyl)amine: Features naphthalene units instead of pyrene
Uniqueness
Di(pyren-1-yl)amine is unique due to the presence of pyrene units, which impart distinct photophysical and electronic properties. These properties make it particularly valuable in applications requiring strong fluorescence and electronic conductivity, such as in OLEDs and molecular recognition studies .
Eigenschaften
Molekularformel |
C32H19N |
---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-pyren-1-ylpyren-1-amine |
InChI |
InChI=1S/C32H19N/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,33H |
InChI-Schlüssel |
JFPDPTDQPIMRIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.